Carbazeran
Overview
Description
Carbazeran is a potent phosphodiesterase inhibitor with species-dependent metabolic profiles in rats, dogs, and humans . It is known for its ability to inhibit the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in various physiological processes . This compound has been studied extensively for its pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Carbazeran has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a probe substrate to study the activity of aldehyde oxidase and other metabolic enzymes . In biology, this compound is used to investigate the role of phosphodiesterases in cellular signaling pathways and their impact on various physiological processes .
In medicine, this compound has been studied for its potential therapeutic applications, including its use as a cardiotonic agent to improve heart function and as a treatment for certain types of cancer . In industry, this compound is used in the development of new pharmaceuticals and as a reference compound in drug metabolism studies .
Safety and Hazards
Future Directions
The production of carbazeran 4-oxo derivatives was found to be higher in humanized-liver mice than in control mice . This suggests that human aldehyde oxidase 1 is functional in humanized-liver mice in vivo and that chimeric NOD/Shi- scid IL2 receptor gamma-null mice expressing a herpes simplex virus type 1 thymidine kinase transgene transplanted with human hepatocytes may be a suitable model animal for predicting aldehyde oxidase–dependent biotransformation of drugs in humans .
Mechanism of Action
Target of Action
Carbazeran primarily targets two enzymes: Phosphodiesterase (PDE) and Aldehyde Oxidase (AO) . PDE is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism . AO, on the other hand, is involved in the metabolism and detoxification of a variety of xenobiotics, drugs, and endogenous compounds .
Mode of Action
This compound acts as a PDE inhibitor and an AO substrate . As a PDE inhibitor, it prevents the breakdown of cAMP, thereby increasing its levels within the cell . This can lead to various downstream effects, such as increased heart rate and contractility . As an AO substrate, this compound undergoes 4-hydroxylation to form a phthalazinone metabolite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting PDE and preventing the breakdown of cAMP, this compound can enhance the signaling through this pathway . This can lead to various downstream effects, such as increased heart rate and contractility .
Pharmacokinetics
This compound is almost completely cleared in humans via 4-hydroxylation to the phthalazinone metabolite by AO . This metabolic process is crucial for the drug’s bioavailability and therapeutic effect .
Result of Action
The inhibition of PDE and the subsequent increase in cAMP levels can lead to various cellular effects. For instance, it can lead to increased heart rate and contractility, which can be beneficial in conditions like heart failure . The 4-hydroxylation of this compound by AO also results in the formation of a phthalazinone metabolite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are also metabolized by AO can potentially affect the metabolism and clearance of this compound . Additionally, factors such as pH and temperature can also influence the activity of the enzymes that this compound targets .
Biochemical Analysis
Biochemical Properties
Carbazeran is an Aldehyde oxidase (AO) substrate . It interacts with this enzyme to produce concentration-dependent positive inotropic responses . In humans, this compound is almost completely metabolized via 4-hydroxylation to the phthalazinone metabolite by AO .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, liver cytosolic fractions from humanized-liver mice effectively catalyze this compound 4-oxidation . Furthermore, hepatocytes prepared from humanized-liver mice and humans also exhibit substantial metabolism via this compound 4-oxidation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with Aldehyde oxidase (AO). As an AO substrate, it undergoes 4-hydroxylation to form the phthalazinone metabolite . This process involves binding interactions with the enzyme, leading to enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After a single oral administration of this compound, plasma levels of 4-oxo-Carbazeran, N-desethyl-4-oxo-Carbazeran, and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone (three human metabolites formed via 4-oxidation) were higher in humanized-liver mice than in the control mice .
Metabolic Pathways
This compound is involved in the Aldehyde oxidase (AO) metabolic pathway . It interacts with this enzyme during its metabolism, leading to the formation of the phthalazinone metabolite via 4-hydroxylation .
Subcellular Localization
Given its interaction with Aldehyde oxidase, an enzyme found in the cytosol , it can be inferred that this compound may also be present in the cytosol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbazeran involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 6,7-dimethoxyphthalazine with piperidine to form an intermediate, which is then reacted with ethyl chloroformate to yield this compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: Carbazeran undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. One of the primary metabolic pathways involves the oxidation of this compound to 4-oxo-carbazeran by aldehyde oxidase . This reaction is significant in both in vitro and in vivo studies, as it helps predict the metabolic fate of the compound in humans.
Common Reagents and Conditions: The oxidation of this compound is typically catalyzed by aldehyde oxidase in the presence of oxygen. Other common reagents used in the chemical reactions of this compound include reducing agents such as sodium borohydride for reduction reactions and nucleophiles such as amines for substitution reactions .
Major Products Formed: The major products formed from the oxidation of this compound include 4-oxo-carbazeran, N-desethyl-4-oxo-carbazeran, and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone . These metabolites are important for understanding the pharmacokinetics and pharmacodynamics of this compound in different species.
Comparison with Similar Compounds
Carbazeran is unique among phosphodiesterase inhibitors due to its species-dependent metabolic profiles and its specific inhibition of phosphodiesterase 2 and phosphodiesterase 3 . Similar compounds include other phosphodiesterase inhibitors such as sildenafil, tadalafil, and vardenafil, which primarily inhibit phosphodiesterase 5 and are used to treat erectile dysfunction . Another similar compound is milrinone, which inhibits phosphodiesterase 3 and is used as a cardiotonic agent .
In comparison to these compounds, this compound has a broader range of applications and a unique metabolic profile that makes it a valuable tool in drug metabolism studies and pharmacological research .
Properties
IUPAC Name |
[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17/h9-11,13H,4-8H2,1-3H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGVXJYGDBSPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220983 | |
Record name | Carbazeran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70724-25-3 | |
Record name | Carbazeran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70724-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbazeran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070724253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazeran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70724-25-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBAZERAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N4I6K95P2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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